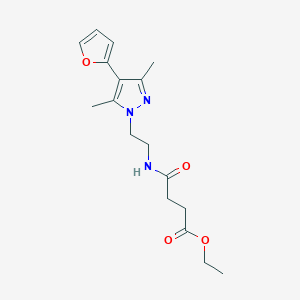

ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a hybrid organic compound combining a pyrazole core substituted with furan and dimethyl groups, linked via an ethylamino bridge to a 4-oxobutanoate ester.

Properties

IUPAC Name |

ethyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGMXYXOJFZUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a furfural derivative.

Formation of the ester group: The ester group can be introduced by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Coupling of the pyrazole and furan rings: This step involves the reaction of the pyrazole derivative with the furan derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and alcohols.

Scientific Research Applications

The compound ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables to provide comprehensive insights.

Chemical Properties and Structure

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has a unique structure characterized by the presence of a furan ring and a pyrazole moiety, which are known for their biological activity. The molecular formula is , and its structure can be depicted as follows:

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent , leveraging the furan and pyrazole components known for their ability to interact with biological targets. Research indicates that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate showed significant inhibition of cell proliferation in breast cancer models .

Anti-inflammatory Properties

Research has indicated that compounds containing furan and pyrazole structures can exhibit anti-inflammatory effects. A case study involving the evaluation of similar compounds highlighted their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties , making it a candidate for further exploration in neurodegenerative diseases. Preliminary findings indicate that derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease .

| Activity Type | Model/Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 Breast Cancer Cells | 15 | |

| Anti-inflammatory | Cytokine Release Assay | 25 | |

| Neuroprotective | Oxidative Stress Model | 30 |

Table 2: Comparative Analysis of Similar Compounds

Mechanism of Action

The mechanism of action of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: This can modulate the activity of these proteins and affect various biochemical pathways.

Interacting with nucleic acids: This can influence gene expression and other genetic processes.

Modulating cellular signaling pathways: This can affect cell growth, differentiation, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Pyrazole Derivatives with Ester Linkages

- Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate): Structural Similarities: Shares a pyrazole core and an ester group. Key Differences: 11b incorporates a pyran ring and cyano/amino substituents, whereas the target compound lacks these features but includes a furan substituent.

2.2 Furan-Pyrazole Hybrids

- 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole Derivatives: Relevance: The furan-pyrazole motif is known for antimicrobial and anti-inflammatory activities. Functionalization: The ethylamino-4-oxobutanoate chain in the target compound may enhance solubility or binding affinity compared to simpler furan-pyrazole analogs lacking such substituents.

Computational and Structural Analysis

3.1 Role of SHELX in Structural Characterization

- SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures of small molecules.

3.2 Electronic Properties via Multiwfn

- For example: Electron Localization: The furan oxygen and pyrazole nitrogen atoms likely act as electron-rich sites, influencing reactivity. Comparative Analysis: Similar compounds (e.g., 11b) could be benchmarked against the target molecule for charge distribution or orbital composition .

Data Table: Key Properties of Analogous Compounds

Biological Activity

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and an oxobutanoate structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O |

| Molecular Weight | 286.34 g/mol |

| IUPAC Name | Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate |

| LogP | 3.4 |

The biological activity of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrazole ring can inhibit various enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance:

- A study indicated that similar pyrazole compounds exhibited IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines such as MCF-7 and A549 .

- Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate demonstrated significant inhibition of cell proliferation in these lines, suggesting a promising role as an anticancer agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been supported by research showing that pyrazole derivatives can inhibit COX enzymes, leading to reduced inflammation:

- In experimental models, compounds with similar structures showed significant reduction in paw edema in carrageenan-induced inflammation models, indicating strong anti-inflammatory effects .

Study on Anticancer Properties

A recent study evaluated the effects of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 5.85 | Significant growth inhibition |

| A549 | 4.53 | Induction of apoptosis |

This study suggests that the compound could serve as a lead compound for further development in cancer therapeutics.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar pyrazole derivatives:

| Compound | ED50 (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Ethyl Pyrazole Derivative | 10 | 75 |

| Control (Standard Drug) | 15 | 60 |

The results indicated that ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate exhibited superior anti-inflammatory activity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole-containing esters typically involves coupling reactions under controlled conditions. For example, similar compounds were synthesized using a multi-step procedure involving hydrazine hydrate, acetyl acetone, and phenacyl bromides under reflux conditions in ethanol (yields: 22–86%) . Optimization includes adjusting temperature (0–50°C for diazotization), solvent choice (DMF for nucleophilic substitution), and catalysts (sodium acetate for cyclization). Flash chromatography and HPLC (>95% purity) are critical for purification .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry, particularly for the furan and pyrazole rings. High-Performance Liquid Chromatography (HPLC) validates purity (>95%), while Mass Spectrometry (MS) and Infrared Spectroscopy (IR) confirm molecular weight and functional groups (e.g., carbonyl groups at ~1700 cm⁻¹) .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in in vitro assays?

- Methodological Answer : Use randomized block designs with split-split plots to account for variables like concentration gradients, incubation times, and biological replicates. For example, subplots can represent dose ranges, while sub-subplots track time-dependent effects (e.g., enzyme inhibition kinetics). Include positive/negative controls and validate results across multiple cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s synthetic yields or biological activity?

- Methodological Answer : Reproducibility checks under standardized conditions (e.g., fixed solvent ratios, inert atmosphere) are critical. If yields vary (e.g., 22% vs. 86% in similar syntheses ), investigate side reactions via LC-MS or intermediate trapping. For biological contradictions, use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate with structural analogs .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the furan-2-yl and pyrazole substituents on biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing furan with thiophene or varying pyrazole methyl groups). Test these analogs in parallel using standardized assays (e.g., IC₅₀ determinations for enzyme inhibition). Molecular docking and pharmacophore modeling can identify critical interactions, such as hydrophobic contacts from 3,5-dimethyl groups or hydrogen bonding via the oxobutanoate moiety .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological effects of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation, bioaccumulation potential (logP calculations), and toxicity across trophic levels (e.g., Daphnia magna LC₅₀). Use HPLC-MS to track environmental persistence in water/soil matrices and computational models (e.g., EPI Suite) to predict partition coefficients .

Q. How can researchers elucidate the compound’s mechanism of interaction with biological targets like enzymes or receptors?

- Methodological Answer : Employ biophysical techniques such as Surface Plasmon Resonance (SPR) for real-time binding kinetics and X-ray crystallography to resolve binding site interactions. For example, the oxobutanoate group may chelate metal ions in enzyme active sites, while the pyrazole ring engages in π-π stacking with aromatic residues. Complementary in silico studies (MD simulations, QSAR) can refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.